(R)-6-Fluoro-8-methoxychroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Fluoro-8-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the compound’s structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods for ®-6-Fluoro-8-methoxychroman-4-amine would likely involve optimizing the above synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-8-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-6-Fluoro-8-methoxychroman-4-amine has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-methoxychroman-4-amine: Lacks the ®-configuration, which can affect its biological activity and binding affinity.
6-Fluoro-8-methoxychroman: Lacks the amine group, which can significantly alter its reactivity and biological properties.
8-Methoxychroman-4-amine: Lacks the fluorine atom, which can influence its chemical stability and biological activity.
Uniqueness
®-6-Fluoro-8-methoxychroman-4-amine is unique due to the presence of the ®-configuration, which can impart specific stereochemical properties that influence its biological activity and interactions with molecular targets. The combination of fluorine, methoxy, and amine groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4R)-6-fluoro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |
InChI Key |
XJDPHBMUCAKBKU-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCC[C@H]2N)F |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.